molecular formula C21H18N2OS B2974288 N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-78-1

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2974288
CAS RN: 439111-78-1
M. Wt: 346.45
InChI Key: PEBFVERUQGAJIF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide, also known as IQ-1S, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Crystal Structure and Synthesis Techniques

Crystal Structure Analysis : Studies on compounds similar to N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide often include crystal structure analysis using techniques like X-ray diffraction. For example, research on N-(4-acetylphenyl)quinoline-3-carboxamide demonstrated the use of FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy for spectral characterization, with crystal packing mainly controlled by hydrogen bond interactions (Polo-Cuadrado et al., 2021).

Microwave-Assisted Synthesis : Efficient synthesis methods have been developed for thieno[2,3-b]quinoline derivatives, including microwave-assisted techniques under solvent-free conditions. This approach has facilitated the synthesis of a variety of derivatives, highlighting the adaptability of these compounds for various applications (Nandeshwarappa et al., 2005).

Biological Activities and Potential Applications

Antitumor Properties : Several studies have evaluated the cytotoxic and antitumor activities of thieno[2,3-b]quinoline derivatives. For instance, derivatives have shown significant activity against various cancer cell lines, including breast and melanoma cell lines, suggesting their potential as anticancer agents (Hung et al., 2014).

Potential for Imaging and Radiolabeling : Thieno[2,3-b]quinoline derivatives have been explored for their suitability in imaging and radiolabeling applications. Functionalization through lithiation and subsequent reactions have led to the development of compounds useful for positron emission tomography (PET) imaging, demonstrating the versatility of these compounds in diagnostic applications (Bennacef et al., 2007).

Photochemical Synthesis and Evaluation : Novel synthesis routes have been investigated for the production of benzo[b]thieno[2,3-c]quinolone derivatives, with some compounds exhibiting marked antitumor activity. This highlights the potential of these compounds in the development of new anticancer drugs (Dogan Koruznjak et al., 2003).

properties

IUPAC Name

N-(4-propan-2-ylphenyl)thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13(2)14-7-9-17(10-8-14)22-20(24)19-12-16-11-15-5-3-4-6-18(15)23-21(16)25-19/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBFVERUQGAJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide

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